4-iodo-4H-2,7-naphthyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-4H-2,7-naphthyridin-1-one is a heterocyclic compound with the molecular formula C₈H₅IN₂O. It is a derivative of naphthyridine, characterized by the presence of an iodine atom at the 4-position and a keto group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-4H-2,7-naphthyridin-1-one typically involves the iodination of 2,7-naphthyridin-1-one. One common method includes the reaction of 2,7-naphthyridin-1-one with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-iodo-4H-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The keto group can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the original compound with different oxidation states.
Wissenschaftliche Forschungsanwendungen
4-iodo-4H-2,7-naphthyridin-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: Used in the design of organic semiconductors and light-emitting diodes due to its electronic properties.
Chemical Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-iodo-4H-2,7-naphthyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-4H-2,7-naphthyridin-1-one
- 4-bromo-4H-2,7-naphthyridin-1-one
- 4-fluoro-4H-2,7-naphthyridin-1-one
Uniqueness
4-iodo-4H-2,7-naphthyridin-1-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics .
Eigenschaften
Molekularformel |
C8H5IN2O |
---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
4-iodo-4H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4,7H |
InChI-Schlüssel |
KYRAHSJORIWYHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(C=NC2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.